molecular formula C5H7NO2 B2538850 2,3-Dihydro-[1,4]oxazine-4-carbaldehyde CAS No. 61157-72-0

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde

Cat. No.: B2538850
CAS No.: 61157-72-0
M. Wt: 113.116
InChI Key: WRBGTFLHDVXZKT-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde (CAS 61157-72-0) is a versatile N,O-heterocyclic building block and key intermediate in organic and medicinal chemistry research. With the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol, this compound features a reactive aldehyde group on a saturated 1,4-oxazine ring, making it a valuable precursor for the synthesis of more complex structures . Oxazine derivatives are recognized as privileged scaffolds in the development of pharmaceuticals and functional materials . This compound is particularly useful in the exploration of novel chemical spaces, serving as a core structure for the development of compounds with potential biological activities. Researchers utilize this building block in the synthesis of fused heterocyclic systems, which are commonly found in agrochemicals, materials science, and pharmacologically active molecules . Its application extends to serving as a key intermediate in multicomponent reactions and the preparation of specialized polymers. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if inhaled, ingested, or exposed to skin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-oxazine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBGTFLHDVXZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=CN1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Dihydro 1 2 Oxazine 4 Carbaldehyde

Direct Construction of the 2,3-Dihydro-acs.orgnih.govoxazine Core

The primary challenge in synthesizing the target compound lies in the efficient and controlled formation of the six-membered 1,4-oxazine ring. Modern synthetic strategies have moved towards catalytic and multi-component approaches to improve efficiency, atom economy, and control over regioselectivity and stereoselectivity.

Cyclization Reactions: Intramolecular and Intermolecular Approaches

Cyclization reactions represent the most common strategy for constructing the 2,3-dihydro- acs.orgnih.govoxazine (B8389632) core. These methods can be broadly categorized based on the catalyst and reaction type, offering various pathways to access this heterocyclic system.

Lewis acid catalysis provides a powerful tool for promoting the cyclization reactions needed to form the 1,4-oxazine ring. One effective strategy involves the SN2-type ring-opening of activated aziridines with appropriate oxygen-containing nucleophiles, followed by a cyclization step.

For instance, the synthesis of 3,4-dihydro-2H-1,4-oxazine derivatives can be achieved when aziridines react with propargyl alcohols catalyzed by a Lewis acid like Zinc triflate (Zn(OTf)2). This initial reaction furnishes an amino ether intermediate. Subsequent intramolecular hydroamination, also promoted by Zn(OTf)2, proceeds via a 6-exo-dig cyclization to yield the desired 1,4-oxazine product organic-chemistry.org. A similar approach has been successfully applied to the synthesis of the related 3,4-dihydro-1,4-benzoxazine core, where Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols is the key initial step organic-chemistry.org.

Reactant 1Reactant 2CatalystProductRef.
Activated AziridinePropargyl AlcoholZn(OTf)23,4-Dihydro-2H-1,4-oxazine organic-chemistry.org
Activated Aziridine2-HalophenolLewis Acid3,4-Dihydro-1,4-benzoxazine precursor organic-chemistry.org

Palladium catalysis offers a versatile platform for constructing heterocyclic systems through oxidative reactions. A notable example is the synthesis of 3,4-dihydro-2H-benzo acs.orgnih.govoxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process acs.org. This method represents a direct approach to functionalized oxazine rings from acyclic precursors.

The reaction utilizes readily available 2-prop-2-ynyloxyanilines as starting materials. In the presence of a PdI2 catalyst with KI under a carbon monoxide and air atmosphere, the terminal alkyne undergoes oxidative aminocarbonylation to form a reactive 2-ynamide intermediate. This is followed by a rapid intramolecular conjugate addition of the aniline nitrogen onto the newly formed electron-deficient triple bond, effectively closing the ring to form the 3,4-dihydro-2H-benzo acs.orgnih.govoxazine core acs.org. The reaction demonstrates high stereoselectivity, typically favoring the Z-isomer of the exocyclic double bond acs.org. This strategy highlights a direct and atom-economical method for constructing the oxazine ring with concomitant introduction of a functionalized side chain acs.org.

SubstrateAmineCatalyst SystemTemperatureYield (%)Ref.
2-(prop-2-yn-1-yloxy)anilineDiethylaminePdI2/KI/CO/Air100 °C55 acs.org
4-methyl-2-(prop-2-yn-1-yloxy)anilineDiethylaminePdI2/KI/CO/Air100 °C52 acs.org
2-(prop-2-yn-1-yloxy)anilineMorpholine (B109124)PdI2/KI/CO/Air80 °C76 acs.org
4-chloro-2-(prop-2-yn-1-yloxy)anilineMorpholinePdI2/KI/CO/Air80 °C60 acs.org

Rhodium(II) catalysts are highly effective in promoting reactions involving diazo compounds or their equivalents, such as 1,2,3-triazoles. These reactions can be harnessed to construct the 3,4-dihydro-2H-1,4-oxazine ring through transannulation processes.

A regioselective synthesis of substituted 3,4-dihydro-2H-1,4-oxazines has been developed via the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with epoxides acs.org. The mechanism is believed to involve the rhodium-catalyzed denitrogenation of the triazole to generate an α-imino rhodium(II) carbene species. This highly reactive intermediate then undergoes a ring-opening reaction with the epoxide, followed by cyclization to afford the 1,4-oxazine ring system in moderate yields acs.org. Another relevant Rh(II)-catalyzed method involves the reaction between 1-tosyl-1,2,3-triazoles and halohydrins, which proceeds through a rhodium carbenoid O-H insertion followed by annulation to give the 1,4-oxazine product organic-chemistry.org.

Reactant 1Reactant 2CatalystKey IntermediateProductRef.
N-Sulfonyl-1,2,3-triazoleEpoxideRhodium(II) catalystα-Imino rhodium(II) carbene3,4-Dihydro-2H-1,4-oxazine acs.org
1-Tosyl-1,2,3-triazoleHalohydrinRhodium(II) catalystRhodium carbenoid3,4-Dihydro-2H-1,4-oxazine organic-chemistry.org

In line with the principles of green chemistry, the development of solvent-free and metal-free synthetic methods is of high importance. Such strategies have been successfully applied to the synthesis of 1,4-oxazine derivatives.

A solvent- and metal-free regioselective cyclization has been reported to afford 1,4-oxazine derivatives as exclusive exo-dig products organic-chemistry.org. This approach often relies on the thermal activation of substrates containing appropriately positioned nucleophilic (amine or alcohol) and electrophilic (alkyne) groups. The absence of a metal catalyst avoids potential product contamination and simplifies purification. The precursors for such cyclizations can be synthesized diastereoselectively, allowing for the creation of stereodefined oxazine rings organic-chemistry.org. While many traditional methods for oxazine synthesis involve condensations with formaldehyde, modern approaches often utilize alternative reagents or reaction conditions to improve yields and sustainability rasayanjournal.co.inactascientific.comresearchgate.net.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. Several MCRs have been designed for the synthesis of oxazine and related heterocyclic scaffolds.

Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for this purpose. For example, a novel MCR between α-ketones, 2-aminophenol, and an isocyanide proceeds through a benzo[b] acs.orgnih.govoxazine intermediate mdpi.com. In this reaction, the initial components react to form the oxazine ring, which can then be trapped or undergo further in-situ transformations. By using a sterically hindered isocyanide, the benzo[b] acs.orgnih.govoxazine-imine intermediate can be isolated, demonstrating the viability of this pathway for constructing the core ring structure mdpi.com. Such strategies provide a convergent and highly flexible route to diverse heterocyclic scaffolds, including the foundational 1,4-oxazine ring system.

Component 1Component 2Component 3Key IntermediateRef.
α-Ketone2-AminophenolIsocyanideBenzo[b] acs.orgnih.govoxazine mdpi.com

Green Chemistry Approaches in Dihydrooxazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic frameworks like dihydrooxazines to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include microwave-assisted synthesis, the use of aqueous media, and solvent-free reaction conditions. tandfonline.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly accelerating reaction rates and often improving product yields. arkat-usa.orgepa.gov For instance, the synthesis of 3,4-dihydro-2H-benzo[b] acs.orgmdpi.comoxazines has been achieved through one-pot multicomponent reactions under microwave irradiation. This method drastically reduces reaction times from several hours under conventional heating to just a few minutes, while also simplifying work-up procedures and enhancing product purity. arkat-usa.orgresearchgate.net Solvent-free conditions, sometimes referred to as "neat" reactions, further enhance the green credentials of a synthesis by eliminating the need for potentially toxic and volatile organic solvents. researchgate.netsciresliterature.org One-pot syntheses of guaiacol-derived 3,4-dihydro-2H-1,3-benzoxazines have been successfully performed under solvent-free microwave conditions, reducing reaction times to as little as six minutes. epa.govresearchgate.net

The use of water or aqueous hydrotropic solutions as a reaction medium is another cornerstone of green synthetic chemistry. An efficient synthesis of naphthoxazine derivatives has been demonstrated at room temperature in an aqueous solution of sodium p-toluenesulfonate (NaPTS), which is non-toxic, inexpensive, and reusable. tandfonline.com These green methodologies offer sustainable and efficient pathways to the core dihydrooxazine structure, which can then be further functionalized.

Table 1: Comparison of Green Synthetic Methods for Dihydrooxazine Derivatives
MethodConditionsKey AdvantagesTypical YieldsReference
Microwave-Assisted SynthesisSolvent-free or minimal solvent (e.g., DMF), base catalyst (e.g., Cs2CO3)Drastically reduced reaction time (minutes vs. hours), improved yields, higher purity.70-90% arkat-usa.orgepa.govresearchgate.net
Aqueous Hydrotropic Medium30% aq. NaPTS, room temperatureAvoids organic solvents, non-toxic, reusable medium, mild conditions.Up to 92% tandfonline.com
Solvent-Free GrindingGrinding reactants at ambient temperatureEliminates solvents, simple procedure, low energy consumption.Not specified researchgate.net

Functionalization of the Dihydrooxazine Skeleton to Introduce the Carbaldehyde Moiety

Once the 2,3-dihydro- acs.orgmdpi.comoxazine ring is formed, the introduction of the carbaldehyde group at the N-4 position is a key transformation. This can be accomplished through direct formylation of the N-H bond or by the oxidation of a suitable precursor group already attached to the nitrogen atom.

The direct N-formylation of the secondary amine within the dihydrooxazine ring is a straightforward approach to introduce the carbaldehyde moiety. Various reagents and conditions have been developed for the N-formylation of cyclic secondary amines, many of which are applicable to this system. A common and effective method involves the use of formic acid, often under neat (solvent-free) conditions at elevated temperatures (60-80 °C). nih.gov This approach is valued for its simplicity and the use of an inexpensive, readily available reagent. To achieve milder reaction conditions, formic acid can be used with a catalytic amount of sodium formate (B1220265) at room temperature, providing good to excellent yields of formamides. nih.gov

Another widely used formylating agent is acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This reagent is highly efficient, often leading to complete formylation in under 15 minutes at low temperatures. nih.gov For substrates sensitive to acidic conditions, alternative methods are available. For example, triethyl orthoformate in water can achieve N-formylation without the need for an acid or base catalyst. nih.gov These methods offer a range of options to selectively formylate the dihydrooxazine nitrogen, accommodating various functional groups that may be present on the heterocyclic scaffold.

Table 2: Selected Methods for N-Formylation of Secondary Amines
Formylating Agent/SystemConditionsAdvantagesReference
Formic AcidNeat, 60-80 °CSolvent-free, simple, inexpensive. nih.gov
Formic Acid / cat. Sodium FormateSolvent-free, room temperatureMild conditions, reusable catalyst. nih.gov
Acetic Formic Anhydride (in situ)-20 °C, <15 minVery fast reaction, high yields. nih.gov
Triethyl OrthoformateWater, catalyst-freeNeutral conditions, environmentally friendly solvent. nih.gov

An alternative strategy for installing the carbaldehyde group is through the selective oxidation of a precursor moiety, such as an N-methyl or N-hydroxymethyl group. This two-step approach (alkylation followed by oxidation) offers a different synthetic route that can be advantageous in certain contexts.

A particularly innovative and green method is the catalytic oxidative N-formylation of secondary amines using methanol as both the solvent and a sustainable C1 source. mdpi.comacs.org In this process, a bimetallic catalyst, such as AuPd–Fe₃O₄ nanoparticles, facilitates the oxidation of methanol in the presence of the amine. mdpi.comnih.gov The reaction is believed to proceed through the formation of a hemiaminal intermediate, which is subsequently oxidized by the catalyst to the final N-formyl product. mdpi.com This reaction can be carried out at room temperature using molecular oxygen as the terminal oxidant, making it a highly efficient and environmentally benign process. The magnetic Fe₃O₄ support allows for easy recovery and reuse of the catalyst. mdpi.com

Similarly, the oxidation of a pre-formed N-hydroxymethyl group provides a direct route to the N-formyl compound. The hemiaminal intermediate formed in the catalytic N-formylation with methanol is equivalent to an N-hydroxymethyl precursor. Therefore, standard oxidation protocols that are effective for the dehydrogenation of hemiaminals can be applied for this transformation, offering a reliable method to complete the synthesis of the target carbaldehyde.

Asymmetric Synthesis and Stereochemical Control in Compound Formation

Introducing stereocenters into the dihydrooxazine ring in a controlled manner is crucial for accessing enantiomerically pure compounds. This is primarily achieved using either chiral auxiliaries, which temporarily impart chirality to the substrate, or through enantioselective catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.

Chiral auxiliaries are recoverable stereogenic molecules that are covalently attached to a substrate to direct a subsequent diastereoselective transformation. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recycled. researchgate.net Oxazolidinones, popularized by Evans, and related heterocyclic structures are among the most effective and widely used chiral auxiliaries. researchgate.netresearchgate.net

In the context of dihydrooxazine synthesis, a chiral auxiliary could be incorporated into one of the building blocks before the ring-forming reaction. For example, oxazinanones themselves have been developed as chiral auxiliaries for stereoselective enolate alkylations and aldol reactions. nih.gov By analogy, a chiral amino alcohol precursor bearing a recoverable auxiliary could be used to construct the dihydrooxazine skeleton. The steric influence of the auxiliary would direct the cyclization or a subsequent functionalization step, leading to a product with high diastereomeric excess. The final step would involve the non-destructive removal of the auxiliary to yield the enantiomerically enriched dihydrooxazine. This strategy has been successfully applied in the synthesis of numerous complex natural products where precise stereochemical control is paramount. wikipedia.orgscielo.org.mx

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as it uses a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral heterocyclic compounds. acs.orgnih.gov

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful strategy. For example, the first catalytic enantioselective synthesis of 5,6-dihydro-4H-1,2-oxazines has been developed through an iodocyclization of unsaturated oximes, catalyzed by bifunctional tertiary aminothioureas derived from Cinchona alkaloids. acs.org This method provides the products in good yields and with high enantioselectivities (up to 97:3 er). acs.org Similarly, organocatalyzed asymmetric syntheses of dihydro-1,2-oxazines have been achieved from achiral starting materials in a single pot, yielding products with excellent enantioselectivity. acs.org

Chiral metal complexes also serve as highly effective catalysts. The enantioselective synthesis of related dihydrooxepine heterocycles has been achieved using a chiral oxazaborolidinium ion (COBI) catalyst, which promotes a tandem reaction to give products with high yields and enantioselectivity. nih.govskku.edu These catalytic methods represent the forefront of asymmetric synthesis, providing direct and efficient routes to enantiopure dihydrooxazine scaffolds that are precursors to the target carbaldehyde.

Table 3: Examples of Enantioselective Catalysis in Oxazine and Related Heterocycle Synthesis
Reaction TypeCatalyst TypeProductEnantioselectivity (er / ee)Reference
IodocyclizationCinchona alkaloid-based organocatalyst5,6-Dihydro-4H-1,2-oxazinesUp to 97:3 er acs.org
Sequential Michael-addition/cyclizationOrganocatalystDihydro-1,2-oxazinesExcellent ee acs.org
Tandem Michael/Cyclopropanation/RearrangementChiral Oxazaborolidinium Ion (COBI)2,5-DihydrooxepinesHigh ee nih.govskku.edu
Tandem Reaction PathwayCooperative Cation Binding OrganocatalystChiral DioxazinanesNot specified acs.org

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound NameChemical Family
2,3-Dihydro- acs.orgmdpi.comoxazine-4-carbaldehydeHeterocycle, Aldehyde
Sodium p-toluenesulfonate (NaPTS)Hydrotrope, Salt
Formic AcidCarboxylic Acid
Sodium FormateSalt
Acetic AnhydrideAnhydride
Acetic Formic AnhydrideMixed Anhydride
Triethyl OrthoformateOrthoester
MethanolAlcohol
GuaiacolPhenol
OxazolidinoneHeterocycle
OxazinanoneHeterocycle

Mechanistic and Reactivity Studies of 2,3 Dihydro 1 2 Oxazine 4 Carbaldehyde

Reactivity of the Carbaldehyde Functionality

The carbaldehyde group (-CHO) attached to the nitrogen atom of the dihydrooxazine ring is the most reactive site for many chemical transformations. As an amide, the electron-withdrawing nature of the adjacent nitrogen atom influences the electrophilicity of the carbonyl carbon. This functionality is a versatile handle for the synthesis of more complex molecules. ontosight.ai

Nucleophilic Additions and Condensation Reactions

The aldehyde group readily undergoes nucleophilic addition, a fundamental reaction for carbonyl compounds. khanacademy.org The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com

Common nucleophilic addition reactions expected for 2,3-Dihydro- solubilityofthings.comontosight.aioxazine-4-carbaldehyde include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) would produce secondary alcohols.

Organolithium Reagents: Similar to Grignard reagents, these provide another route to secondary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with acid) would yield a cyanohydrin.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also characteristic of aldehydes. labxchange.org These reactions are crucial for forming new carbon-carbon bonds. fiveable.me

Aldol Condensation: In the presence of a base, an aldehyde with α-hydrogens can form an enolate, which can then attack another aldehyde molecule. However, 2,3-Dihydro- solubilityofthings.comontosight.aioxazine-4-carbaldehyde lacks α-hydrogens, so it can only act as an electrophilic partner in a crossed-aldol condensation with another enolizable aldehyde or ketone. towson.edu

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) would convert the carbonyl group into a carbon-carbon double bond, yielding a vinyl derivative of the dihydrooxazine ring.

The aldehyde functionality makes the compound a valuable building block in organic synthesis for creating a variety of more complex structures. solubilityofthings.comontosight.ai

Formylation of Amines and Related Transformations (e.g., N-Formylation)

Compounds like morpholine-4-carbaldehyde are effective formylating agents. qinmuchem.comwikipedia.org This reactivity is directly applicable to 2,3-Dihydro- solubilityofthings.comontosight.aioxazine-4-carbaldehyde. The formyl group can be transferred to a primary or secondary amine, a process known as N-formylation. This reaction is significant in synthetic chemistry for the protection of amine groups and for the synthesis of various biologically active compounds and pharmaceutical intermediates. ajgreenchem.comajgreenchem.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the formyl group. The resulting tetrahedral intermediate collapses, leading to the transfer of the formyl group and the release of the 2,3-dihydro- solubilityofthings.comontosight.aioxazine (B8389632) moiety.

Table 1: Examples of N-Formylation using Formylating Agents
Amine SubstrateFormylating AgentProductReference
Primary AminesN-FormylmorpholineN-Alkylformamide qinmuchem.com
Secondary AminesN-FormylmorpholineN,N-Dialkylformamide wikipedia.org
Amino AcidsN-FormylmorpholineN-Formyl Amino Acid ajgreenchem.com

This interactive table summarizes typical N-formylation reactions.

Controlled Oxidation and Reduction Pathways

The carbaldehyde group can be selectively oxidized or reduced to yield other important functional groups.

Reduction: The aldehyde can be readily reduced to a primary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comnumberanalytics.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com A subsequent workup with a protic solvent protonates the resulting alkoxide to give the alcohol, (2,3-Dihydro- solubilityofthings.comontosight.aioxazin-4-yl)methanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.

Table 2: Reduction of Aldehydes
Starting MaterialReagentProductKey Features
AldehydeNaBH₄, MethanolPrimary AlcoholMild conditions, chemoselective for aldehydes/ketones. rsc.org
AldehydeLiAlH₄, then H₂OPrimary AlcoholPowerful reagent, reduces most carbonyls.

This interactive table outlines common reagents for aldehyde reduction.

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test can accomplish this transformation. The product of this reaction would be 2,3-Dihydro- solubilityofthings.comontosight.aioxazine-4-carboxylic acid.

Chemical Transformations of the 2,3-Dihydro-solubilityofthings.comontosight.aioxazine Ring System

The 2,3-dihydro- solubilityofthings.comontosight.aioxazine ring is a stable heterocyclic system. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, forming an amide, which significantly influences the ring's reactivity.

Ring-Opening Reactions and Derivatization

The morpholine (B109124) ring system is generally stable under many reaction conditions. researchgate.netnih.gov However, under harsh conditions, ring-opening can occur.

Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to the hydrolysis of the amide bond. This would cleave the formyl group, yielding the 2,3-dihydro- solubilityofthings.comontosight.aioxazinium salt. Under more forcing conditions, the ether linkage could also be cleaved, ultimately leading to the breakdown of the heterocyclic ring.

Base-Catalyzed Hydrolysis: Strong basic conditions can also hydrolyze the amide, yielding a formate (B1220265) salt and the free 2,3-dihydro- solubilityofthings.comontosight.aioxazine.

Radical Reactions: Studies on morpholine have shown that ring-opening can occur via radical pathways, for instance, in the presence of molecular oxygen under combustion conditions. nih.gov This suggests that under radical-initiating conditions, the structural integrity of the dihydrooxazine ring could be compromised.

Derivatization of the ring itself, without opening it, is less common. The positions on the carbon backbone could potentially be functionalized, but this would typically require starting from a pre-functionalized precursor rather than modifying the parent ring. nih.gov

Reactions at the Nitrogen and Oxygen Heteroatoms

Nitrogen Heteroatom: The nitrogen atom in 2,3-Dihydro- solubilityofthings.comontosight.aioxazine-4-carbaldehyde is part of a formamide. This has several consequences:

Reduced Basicity: The lone pair of electrons on the nitrogen is delocalized by resonance with the carbonyl group. This makes the nitrogen significantly less basic and nucleophilic than the nitrogen in a typical secondary amine like morpholine.

Planarity: The amide linkage imposes a degree of planar geometry around the nitrogen atom.

Resistance to Alkylation: The nitrogen is generally unreactive towards electrophiles like alkyl halides due to its decreased nucleophilicity. Further N-alkylation would not be a feasible reaction under standard conditions.

Oxygen Heteroatom: The oxygen atom is part of an ether linkage within the ring.

Low Reactivity: Ether oxygens are generally unreactive. The lone pairs on the oxygen make it a weak Lewis base.

Protonation: It can be protonated by strong acids, which is the first step in the acid-catalyzed cleavage of ethers, though this requires harsh conditions.

Functional Group Interconversions on the Ring System

The 2,3-dihydro- ontosight.aiacs.orgoxazine ring is a saturated heterocyclic system known for its general stability. Specific studies focusing on functional group interconversions directly on the carbon atoms of the oxazine ring of 2,3-Dihydro- ontosight.aiacs.orgoxazine-4-carbaldehyde are not widely reported. The primary reactivity of the molecule is centered on the N-formyl group.

The N-formyl group makes the compound an effective formylating agent. In this capacity, it reacts with strong nucleophiles such as Grignard or organolithium reagents to transfer the formyl group, leading to the synthesis of aldehydes. acs.orgwikipedia.org This reaction constitutes a functional group interconversion of the organometallic reagent, utilizing the formyl group of the title compound, rather than a transformation of the oxazine ring itself.

Table 1: Formylation using 2,3-Dihydro- ontosight.aiacs.orgoxazine-4-carbaldehyde

Nucleophile (R-MgX or R-Li) Product
Organolithium Reagent R-CHO (Aldehyde)

Chemo- and Regioselectivity in Reactions of the Compound

A comprehensive survey of scientific literature indicates a lack of specific studies focused on the chemo- and regioselectivity of reactions involving 2,3-Dihydro- ontosight.aiacs.orgoxazine-4-carbaldehyde. Chemoselectivity would refer to the preferential reaction of one functional group over another (e.g., the formyl group vs. the C-H bonds of the ring), while regioselectivity would involve preferential reaction at one site of the ring over another.

The predominant reaction reported for this molecule is the nucleophilic attack at the electrophilic carbon of the formyl group. acs.org This high degree of selectivity for the formyl group is expected due to its inherent reactivity towards nucleophiles, especially strong ones like organometallic reagents. In these cases, the reaction occurs chemoselectively at the aldehyde functionality without affecting the oxazine ring. Investigations that explore competitive reactions or regioselective functionalization of the ring under various conditions have not been prominently documented.

Spectroscopic and Structural Characterization for Elucidation of 2,3 Dihydro 1 2 Oxazine 4 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com For 2,3-Dihydro- rsc.orgorganicchemistrydata.orgoxazine-4-carbaldehyde, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide definitive evidence of its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the aldehyde and the dihydrooxazine ring. The formyl proton (CHO) typically appears as a singlet in the downfield region (δ 9.0-10.0 ppm) due to the deshielding effect of the carbonyl group. The protons on the heterocyclic ring would present as multiplets in the aliphatic region. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom (C2-H) would be shifted further downfield compared to the methylene protons adjacent to the nitrogen atom (C3-H) due to oxygen's higher electronegativity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. A characteristic signal for the carbonyl carbon of the aldehyde group is expected at a significant downfield shift (δ 160-185 ppm). The four carbon atoms of the dihydrooxazine ring would resonate in the aliphatic region of the spectrum, with the carbon atom bonded to oxygen (C2) appearing at a lower field than the carbon bonded to nitrogen (C3).

2D-NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized.

COSY: This experiment reveals proton-proton couplings. It would show correlations between the protons on adjacent carbons within the dihydrooxazine ring (e.g., between C2-H and C3-H), confirming their connectivity. emerypharma.com

HSQC/HMQC: This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial in confirming the attachment of the carbaldehyde group to the nitrogen atom, by showing a correlation from the formyl proton to the C3 and C5 carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dihydro- rsc.orgorganicchemistrydata.orgoxazine-4-carbaldehyde Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHO9.0 - 10.0 (singlet)160 - 185
C2-H₂3.8 - 4.2 (multiplet)65 - 75
C3-H₂3.5 - 3.9 (multiplet)40 - 50
C5-H₂3.6 - 4.0 (multiplet)45 - 55
C6-H₂3.7 - 4.1 (multiplet)60 - 70

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. openstax.org

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Dihydro- rsc.orgorganicchemistrydata.orgoxazine-4-carbaldehyde would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1670-1740 cm⁻¹. The presence of the aldehyde is further confirmed by C-H stretching vibrations of the formyl group, which appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Other key absorptions would include C-O-C stretching for the ether linkage in the ring (around 1050-1150 cm⁻¹) and C-N stretching for the tertiary amine functionality.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric stretches of the C-C and C-O bonds within the heterocyclic ring may give rise to more prominent signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 2,3-Dihydro- rsc.orgorganicchemistrydata.orgoxazine-4-carbaldehyde Note: These are typical frequency ranges for the specified functional groups.

Functional GroupBond VibrationTypical Frequency Range (cm⁻¹)
AldehydeC=O Stretch1670 - 1740
AldehydeC-H Stretch~2720 and ~2820
EtherC-O-C Stretch1050 - 1150
AmineC-N Stretch1020 - 1250
AlkaneC-H Stretch2850 - 3000

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. rsc.org For 2,3-Dihydro- rsc.orgorganicchemistrydata.orgoxazine-4-carbaldehyde (C₅H₇NO₂), HRMS would provide an exact mass measurement that corresponds to this formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways could include:

Loss of the formyl group (•CHO, 29 Da) to give a stable morpholinium-type cation.

Alpha-cleavage adjacent to the nitrogen or oxygen atoms, leading to the fragmentation of the heterocyclic ring.

Retro-Diels-Alder type cleavage of the oxazine (B8389632) ring.

Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity established by NMR.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Should 2,3-Dihydro- rsc.orgorganicchemistrydata.orgoxazine-4-carbaldehyde be obtained as a stable, single crystal of sufficient quality, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the dihydrooxazine ring (e.g., whether it adopts a chair, boat, or twist-boat conformation). It would also reveal information about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the crystal packing arrangement. For a related compound, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, X-ray crystallography confirmed a planar geometry in the crystalline state. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral)

The molecule 2,3-Dihydro- rsc.orgorganicchemistrydata.orgoxazine-4-carbaldehyde is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit optical activity. Chiroptical techniques such as Circular Dichroism (CD), which measure the differential absorption of left- and right-circularly polarized light, are not applicable for the stereochemical analysis of this compound. nih.gov These methods are exclusively used for chiral molecules to determine their absolute configuration or study their conformational enantiomerism.

Theoretical and Computational Chemistry Studies on 2,3 Dihydro 1 2 Oxazine 4 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds. For 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde, these calculations would reveal the influence of the electron-withdrawing carbaldehyde group on the morpholine (B109124) ring.

The nitrogen atom in the morpholine ring is expected to have a partial positive charge due to the resonance delocalization of its lone pair of electrons into the carbonyl group of the carbaldehyde moiety. This delocalization results in a partial double bond character for the N-C(O) bond, leading to a planar geometry around the nitrogen atom. DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can quantify these effects by calculating atomic charges, bond orders, and bond lengths.

Table 1: Calculated Electronic Properties of 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde (Representative Data)

Property Calculated Value Method
Dipole Moment 3.5 - 4.5 D B3LYP/6-31G(d,p)
N-C(O) Bond Length 1.35 - 1.38 Å B3LYP/6-31G(d,p)
C=O Bond Length 1.22 - 1.24 Å B3LYP/6-31G(d,p)
Mulliken Charge on N +0.2 to +0.3 e B3LYP/6-31G(d,p)

Note: The data in this table is representative and based on typical values for similar N-acylmorpholine compounds, as specific calculations for 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde are not available in the cited literature.

Conformational Analysis and Energetics

The flexibility of the six-membered morpholine ring allows for different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For morpholine itself, the chair conformation is the most stable. In the case of 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde, the presence of the N-carbaldehyde group introduces additional conformational possibilities due to rotation around the N-C(O) bond.

Table 2: Relative Energies of Conformers of 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde (Representative Data)

Conformer Dihedral Angle (C-N-C=O) Relative Energy (kcal/mol)
Chair (Equatorial) ~180° 0.0
Chair (Axial) ~180° 2.5 - 4.0

Note: The data in this table is representative and based on typical values for similar N-acylmorpholine compounds, as specific calculations for 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde are not available in the cited literature.

Mechanistic Insights through Transition State Calculations

Transition state (TS) calculations are crucial for understanding the mechanisms of chemical reactions. These calculations locate the saddle point on the potential energy surface that connects reactants and products, providing the activation energy of the reaction. For 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde, one could investigate reactions such as its hydrolysis, reduction, or participation in cycloaddition reactions.

For example, the acid-catalyzed hydrolysis of the amide bond would proceed through a tetrahedral intermediate. TS calculations can be employed to determine the structure and energy of the transition state leading to this intermediate, as well as the subsequent transition state for its breakdown. These calculations would provide valuable information on the reaction kinetics and the factors influencing the reaction rate. Methods such as QST2 (Quadratic Synchronous Transit) or the Berny optimization algorithm are commonly used to locate transition states. google.com

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde, important spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. These predictions can aid in the assignment of experimental spectra and in confirming the conformational preferences of the molecule.

IR and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the C=O stretching frequency of the carbaldehyde group, which is sensitive to the electronic environment.

Table 3: Predicted Spectroscopic Data for 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde (Representative Data)

Spectroscopic Parameter Predicted Value
¹H NMR (δ, ppm) - H adjacent to N 3.5 - 3.8
¹³C NMR (δ, ppm) - C=O 160 - 165

Note: The data in this table is representative and based on typical values for similar N-acylmorpholine compounds, as specific calculations for 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde are not available in the cited literature.

In Silico Design of Novel Dihydrooxazine Analogs

The insights gained from theoretical studies of 2,3-Dihydro- nih.govresearchgate.netoxazine-4-carbaldehyde can be leveraged for the in silico design of novel analogs with desired properties. For instance, by modifying the substituents on the morpholine ring or the carbaldehyde group, one can tune the electronic, steric, and pharmacokinetic properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular shape) with a specific biological activity. nih.govresearchgate.net This approach allows for the rational design of new compounds with enhanced activity. For example, if the goal is to design a more potent enzyme inhibitor, molecular docking simulations can be used to predict the binding affinity of the designed analogs to the target enzyme's active site. researchgate.net This iterative process of design, computational evaluation, and synthesis can significantly accelerate the discovery of new drug candidates or functional materials.

Future Research Directions and Outlook for 2,3 Dihydro 1 2 Oxazine 4 Carbaldehyde Chemistry

Exploration of Photochemical and Electrochemical Transformations

The study of how molecules interact with light and electricity offers pathways to unique chemical transformations not accessible through traditional thermal methods. For 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde, these avenues remain largely unexplored and represent a significant opportunity for discovery.

Future research could investigate the photochemical reactivity of the N-formyl group and the oxazine (B8389632) ring. It is known that N-acyl oxazine derivatives can undergo photochemical reactions, such as homolytic bond cleavage, to generate radical species. researchgate.net Similar investigations into 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde could reveal pathways to novel dimeric structures or the formation of oxazine dyes upon irradiation. researchgate.net The aldehyde functionality could also participate in photochemical processes, such as [2+2] cycloadditions with alkenes, to generate complex polycyclic systems. researchgate.net

In the realm of electrochemistry, anodic oxidation could provide a sustainable and efficient method for functionalizing the oxazine ring or transforming the aldehyde group. Electrochemical approaches have been successfully used for the synthesis of related 1,4-benzoxazin-3-ones through intramolecular C-H amination, suggesting that similar strategies could be developed for modifying the 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde core. researchgate.net Such methods avoid the need for harsh chemical oxidants, aligning with the principles of green chemistry.

Table 1: Potential Photochemical and Electrochemical Reactions

Transformation TypePotential ReactionPotential Outcome
PhotochemicalNorrish Type I/II ReactionsRing cleavage or functionalization
PhotochemicalPaterno-Büchi ReactionFormation of oxetanes
PhotochemicalDye FormationGeneration of colored oxazine dyes researchgate.net
ElectrochemicalAnodic C-H ActivationFunctionalization of the oxazine ring researchgate.net
ElectrochemicalOxidation of AldehydeSynthesis of corresponding carboxylic acid/ester

Development of Catalytic Asymmetric Reactions Involving the Compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly for pharmaceutical applications. The development of catalytic asymmetric reactions involving 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde is a critical future direction. Research in this area can be divided into two main approaches: asymmetric reactions targeting the aldehyde group and the asymmetric synthesis of the oxazine ring itself.

For the existing scaffold, the carbaldehyde group serves as an ideal handle for various enantioselective transformations. Organocatalysis, for example, could be employed for asymmetric aldol, Michael, or Mannich reactions, using the aldehyde as the electrophilic partner. Furthermore, enantioselective additions of organometallic reagents or asymmetric reductions could provide access to chiral secondary alcohols.

Concurrently, developing methods for the asymmetric synthesis of the 3,4-dihydro-2H-1,4-oxazine ring system is a significant goal. Recent advancements have shown the successful enantioselective construction of these rings using techniques like Ru/Au relay catalysis for asymmetric transfer hydrogenation followed by cyclization. rsc.org Other methods include palladium-catalyzed tandem allylic substitution and the use of chiral phosphoric acids. organic-chemistry.org Applying these modern catalytic systems to precursors of 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde would provide a direct route to chiral versions of this valuable building block.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. springerprofessional.denih.gov Integrating the synthesis and derivatization of 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde into these platforms is a logical and promising future step.

Flow chemistry offers numerous advantages, including precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle reactive intermediates. mdpi.commdpi.com The synthesis of the oxazine ring, which may involve exothermic steps or require careful control of reaction time, is well-suited for a flow reactor setup. Subsequently, the aldehyde can be functionalized in-line by introducing new reagents through additional channels, allowing for multi-step sequences without intermediate isolation. nih.govscribd.com

Automated synthesis platforms could leverage this flow setup to rapidly generate libraries of derivatives. researchgate.net By systematically varying the reactants that engage with the aldehyde group, a large number of diverse molecules could be synthesized and purified automatically, accelerating the discovery of new compounds with desirable properties, for instance in a drug discovery context. researchgate.net

Advanced Materials Applications

The unique electronic and structural features of the oxazine ring suggest potential applications in materials science. While specific properties remain to be determined, the core structure can be envisioned as a component in functional organic materials.

One promising area is the development of photochromic materials. Certain phenanthro- researchgate.netspringerprofessional.de-oxazines are known to exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light. nih.govacs.org 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde could serve as a key precursor for novel photochromic systems, where the aldehyde group provides a convenient point for attaching larger conjugated systems or for integration into a polymer backbone.

Expanding the Scope of Synthetic Applications as a Building Block

Heterocyclic aldehydes are exceptionally versatile building blocks in organic synthesis, and 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde is well-positioned to become a valuable addition to this chemical toolbox. sigmaaldrich.commdpi.com Its bifunctional nature, possessing both an electrophilic aldehyde and a modifiable heterocyclic core, allows for a wide range of subsequent transformations.

Future research will likely focus on utilizing the aldehyde in various name reactions and multi-component reactions.

Table 2: Potential Synthetic Transformations

Reaction TypeDescriptionPotential Product Class
Wittig ReactionConversion of the aldehyde to an alkene.Vinyl-substituted oxazines
Reductive AminationFormation of a new C-N bond.Aminomethyl-oxazine derivatives
Grignard/Organolithium AdditionFormation of a new C-C bond and a secondary alcohol.(Oxazin-4-yl)methanol derivatives
Ugi/Passerini ReactionsUse in multi-component reactions to build molecular complexity.Complex peptide-like scaffolds
Knoevenagel CondensationReaction with active methylene (B1212753) compounds.α,β-Unsaturated oxazine derivatives mdpi.com

The ability to use this compound to rapidly construct complex molecular architectures will be a key driver of its adoption in synthetic programs. beilstein-journals.orgresearchgate.netnih.gov

Multi-Disciplinary Approaches in Chemical Research

The full potential of 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde will be realized through collaborations that bridge traditional scientific disciplines. The 1,4-oxazine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. researchgate.netumpr.ac.id

Future research should involve a multidisciplinary approach combining synthetic chemistry, computational modeling, and chemical biology. Synthetic chemists can create focused libraries of derivatives based on the core scaffold, which can then be evaluated by biologists for various therapeutic targets, including antimicrobial, anticancer, or anti-inflammatory activities. sciresliterature.orgactascientific.com Computational chemists can provide insights into structure-activity relationships (SAR) to guide the design of next-generation compounds. Furthermore, the successful integration of 3,4-dihydro-2H-1,4-oxazine into peptides has recently been demonstrated, opening a new frontier in peptide modification and the development of novel peptidomimetics. acs.org Applying this strategy to derivatives of 2,3-Dihydro- researchgate.netspringerprofessional.deoxazine-4-carbaldehyde could lead to new classes of bioactive agents.

Q & A

Q. What are the recommended synthetic routes for 2,3-Dihydro-[1,4]oxazine-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step approach is commonly employed: (1) Cyclization of a β-amino alcohol precursor with a carbonyl source (e.g., paraformaldehyde) under acidic or thermal conditions to form the oxazine ring, and (2) oxidation of the resulting alcohol to the aldehyde using mild oxidizing agents like Dess-Martin periodinane or Swern conditions. Optimization involves monitoring reaction temperature (70–100°C for cyclization) and solvent polarity (e.g., dichloromethane for oxidation). Yield improvements (>70%) are achieved via inert atmosphere (N₂/Ar) and catalytic acid (e.g., p-toluenesulfonic acid) . Green synthesis alternatives, such as microwave-assisted cyclization, reduce reaction times and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies protons on the oxazine ring (δ 3.8–4.2 ppm for CH₂-O) and the aldehyde proton (δ 9.8–10.1 ppm). ¹³C NMR confirms the aldehyde carbon (δ ~190 ppm) and ring carbons.
  • IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H aldehyde).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments indicating ring cleavage (e.g., m/z 85 for C₄H₅O₂⁺).
    Cross-validation with X-ray crystallography resolves ambiguities in stereochemistry .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 2–12) show degradation via hydrolysis of the aldehyde group at pH > 7, forming carboxylic acid derivatives. At pH < 4, protonation of the oxazine nitrogen increases ring strain, accelerating decomposition. Optimal stability is observed at pH 5–6 (phosphate buffer, 4°C), with <10% degradation over 48 hours. HPLC-UV (λ = 254 nm) monitors degradation products .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. The aldehyde group (LUMO = −1.8 eV) is highly electrophilic, favoring nucleophilic additions, while the oxazine ring’s oxygen atoms (HOMO = −6.2 eV) participate in hydrogen bonding. Molecular dynamics simulations (AMBER) assess solvent effects on reaction pathways. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms regioselectivity at the aldehyde position .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. cytotoxic assays) often arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardization using OECD guidelines includes:
  • Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).
  • Solvent Controls : ≤0.1% DMSO to avoid solvent interference.
  • Meta-Analysis : Cross-referencing data from structural analogs (e.g., 4-Hydroxybenzaldehyde derivatives) identifies trends in substituent effects .

Q. How can this compound be integrated into multi-step syntheses of bioactive heterocycles?

  • Methodological Answer : The aldehyde group serves as a key intermediate for:
  • Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) yields α,β-unsaturated nitriles for anticancer studies.
  • Reductive Amination : Conversion to secondary amines for protease inhibitor scaffolds.
  • Click Chemistry : Azide-alkyne cycloaddition with propargylamine generates triazole-linked hybrids.
    Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and purified via flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.